溴(3-溴苯基)镁

描述

科学研究应用

有机合成应用

基于镁的试剂,如溴苯基镁,在有机合成中对于构建复杂分子至关重要。例如,5-溴吡啶基-2-镁氯的合成展示了其在合成功能化吡啶衍生物中的用途,这些衍生物是药物(如抗癌剂 Lonafarnib)中的关键中间体 (Song 等人,2004 年)。此外,溴苯基镁试剂已用于区域选择性开环反应,进一步突出了它们在有机合成中的多功能性 (Hebeisen 等人,2011 年)。

材料科学和配位化学

基于镁的化合物在材料科学和配位化学中也得到应用。例如,源自溴苯基基团的镁 (II) 配合物表现出有希望的光物理、抗氧化和抗真菌性质,使其适用于各种技术应用 (Amiri 等人,2021 年)。此外,合成镁的邻溴苯基[三 (吡唑基)]硼酸盐配合物突出了它们在生物有机金属系统中作为配体的潜力,这可能对药物化学和催化产生影响 (Zagermann 等人,2009 年)。

生物医学应用

在生物医学领域,基于镁的生物材料正因其生物相容性和作为可生物降解植入物的潜力而受到探索。镁合金由于其与人体骨骼相似的机械性能和可生物降解性,被认为是骨科应用的有希望的候选者。研究的重点是控制镁的降解速率,以确保它与愈合过程相匹配,从而消除二次手术的需要 (Sezer 等人,2018 年)。此外,镁在生物矿化过程中稳定无定形碳酸钙的作用突出了其在开发仿生材料中的重要性 (Politi 等人,2010 年)。

作用机制

Target of Action

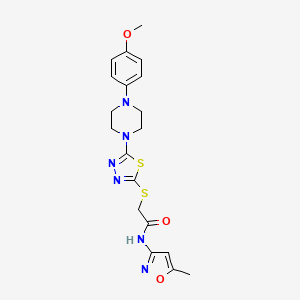

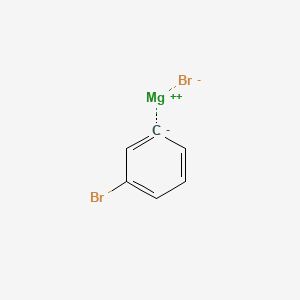

Magnesium, bromo(3-bromophenyl)-, also known as 4-Bromophenylmagnesium bromide , is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of these reagents are electrophilic carbon atoms found in carbonyl groups .

Mode of Action

The mode of action of Magnesium, bromo(3-bromophenyl)- involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The resulting compound after the reaction is typically a secondary or tertiary alcohol .

Biochemical Pathways

The use of Magnesium, bromo(3-bromophenyl)- in biochemical pathways often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . This reaction is widely used in organic synthesis, including the pharmaceutical industry .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it is typically prepared and used in an inert atmosphere to prevent degradation . The compound’s reactivity also suggests that it would likely be rapidly metabolized in biological systems.

Result of Action

The primary result of the action of Magnesium, bromo(3-bromophenyl)- is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals . The ability to form carbon-carbon bonds makes Grignard reagents a valuable tool in organic synthesis .

Action Environment

The action of Magnesium, bromo(3-bromophenyl)- is highly dependent on the environment. As mentioned, it is sensitive to air and moisture, requiring an inert atmosphere for its preparation and use . Additionally, the temperature and solvent used can also impact the reaction. Common solvents include diethyl ether and tetrahydrofuran (THF), which can solvate the magnesium (II) center .

属性

IUPAC Name |

magnesium;bromobenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGHCVMWTQXPOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromo(3-bromophenyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)